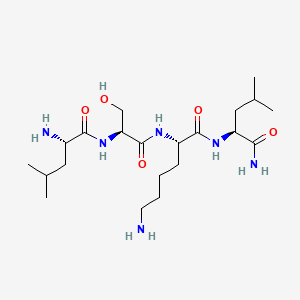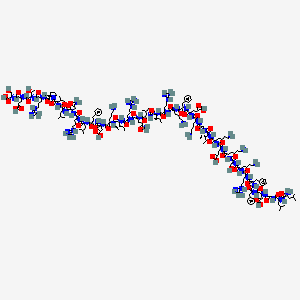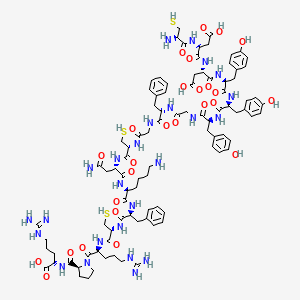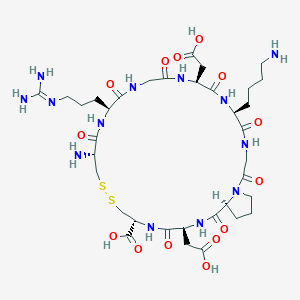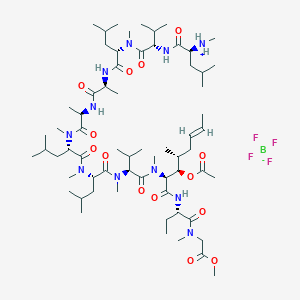
Cyclosporin A-Derivative 1
概要
説明
Cyclosporin A-Derivative 1 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is primarily used to prevent organ transplant rejection and treat autoimmune diseases. The derivative retains the core structure of Cyclosporin A but includes specific modifications to enhance its pharmacological properties and reduce toxicity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A-Derivative 1 involves the modification of the Cyclosporin A molecule. The process typically starts with the isolation of Cyclosporin A from the fungus Tolypocladium inflatum. The key steps in the synthesis include:
Hydrolysis and Ion-Exchange Chromatography: Cyclosporin A undergoes hydrolysis followed by ion-exchange chromatography to produce a cyclic derivative of the MeBmt amino acid.
Chemical Modifications: Specific chemical modifications are introduced to the Cyclosporin A molecule to create the derivative.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of Tolypocladium inflatum to produce Cyclosporin A.
Purification: Purification of Cyclosporin A using advanced chromatographic techniques.
Chemical Modification: Industrial-scale chemical modification to produce the derivative with high yield and purity.
化学反応の分析
Types of Reactions: Cyclosporin A-Derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, where specific functional groups are replaced with others to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific modifications introduced. These products are designed to enhance the pharmacological properties of the derivative while minimizing toxicity .
科学的研究の応用
Cyclosporin A-Derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, preventing organ transplant rejection, and as an anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
作用機序
Cyclosporin A-Derivative 1 exerts its effects through a mechanism similar to that of Cyclosporin A. The compound binds to the cytosolic protein cyclophilin, forming a complex that inhibits the activity of calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), leading to reduced transcription of interleukin-2 and other cytokines. The result is the suppression of T-cell activation and proliferation, which is crucial for its immunosuppressive effects .
類似化合物との比較
Tacrolimus: Another immunosuppressive agent with a similar mechanism of action but different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.
Everolimus: A derivative of sirolimus with improved pharmacokinetic properties
Uniqueness: Cyclosporin A-Derivative 1 is unique due to its specific modifications that enhance its pharmacological profile while reducing toxicity. Unlike Tacrolimus and Sirolimus, which have different molecular targets, this compound retains the core mechanism of Cyclosporin A but with improved efficacy and safety .
特性
IUPAC Name |
[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(E,2S,3R,4R)-3-acetyloxy-1-[[(2S)-1-[(2-methoxy-2-oxoethyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxooct-6-en-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H117N11O14.BF4/c1-27-29-30-42(15)55(90-45(18)77)54(59(82)69-46(28-2)61(84)71(20)35-51(78)89-26)76(25)65(88)53(41(13)14)75(24)63(86)50(34-39(9)10)74(23)62(85)49(33-38(7)8)73(22)60(83)44(17)68-56(79)43(16)67-58(81)48(32-37(5)6)72(21)64(87)52(40(11)12)70-57(80)47(66-19)31-36(3)4;2-1(3,4)5/h27,29,36-44,46-50,52-55,66H,28,30-35H2,1-26H3,(H,67,81)(H,68,79)(H,69,82)(H,70,80);/q;-1/p+1/b29-27+;/t42-,43+,44-,46+,47+,48+,49+,50+,52+,53+,54+,55-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTLCJIIBWDVIF-IYMFIMPZSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC(C(=O)N(C)CC(=O)OC)NC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C(=O)C(C(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)[NH2+]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@@H](C(=O)N(C)CC(=O)OC)NC(=O)[C@H]([C@@H]([C@H](C)C/C=C/C)OC(=O)C)N(C)C(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)[NH2+]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H118BF4N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


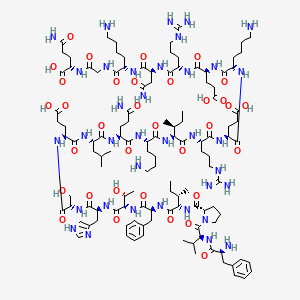


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)
